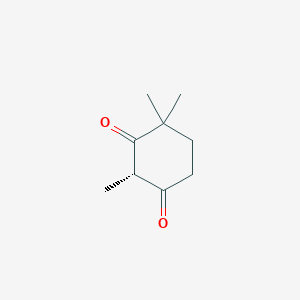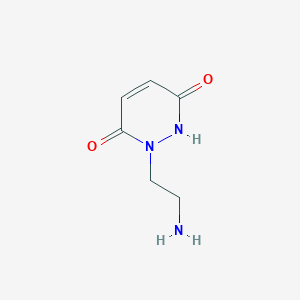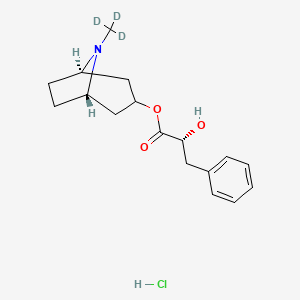
(R)-(-)-Littorine-D3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Littorine-D3 Hydrochloride is a chiral compound with potential applications in various scientific fields. It is a deuterated analog of littorine, which is a naturally occurring tropane alkaloid. The deuterium labeling in ®-(-)-Littorine-D3 Hydrochloride makes it particularly useful in research involving metabolic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Littorine-D3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as tropinone.
Deuterium Incorporation: Deuterium is introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas.
Formation of Littorine: The intermediate is then converted into littorine through a series of chemical reactions, including alkylation and reduction.
Hydrochloride Formation: Finally, the littorine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Littorine-D3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-(-)-Littorine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tropane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various tropane derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
®-(-)-Littorine-D3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.
作用機序
The mechanism of action of ®-(-)-Littorine-D3 Hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems.
類似化合物との比較
Similar Compounds
Littorine: The non-deuterated analog of ®-(-)-Littorine-D3 Hydrochloride.
Tropinone: A precursor in the synthesis of littorine and its derivatives.
Scopolamine: Another tropane alkaloid with similar structural features.
Uniqueness
®-(-)-Littorine-D3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can influence the compound’s pharmacokinetic properties.
特性
分子式 |
C17H24ClNO3 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1/i1D3; |
InChIキー |
LHKKLKGXZWNSJD-VFHSHGOESA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O.Cl |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


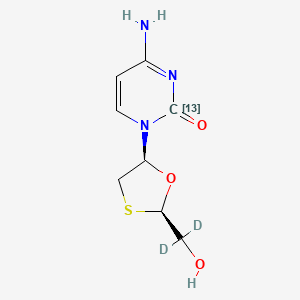
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
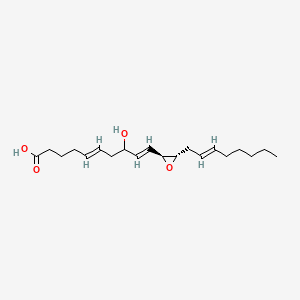
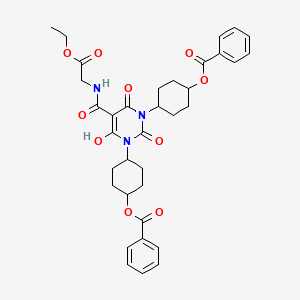
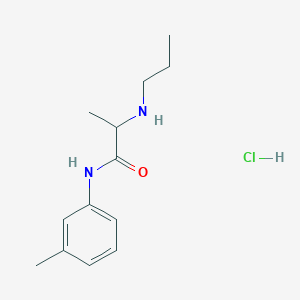
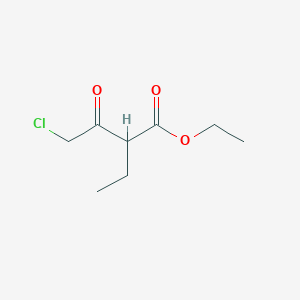
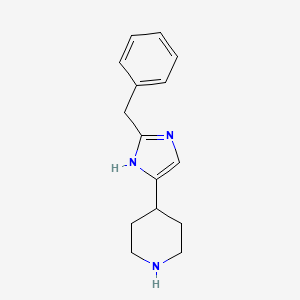
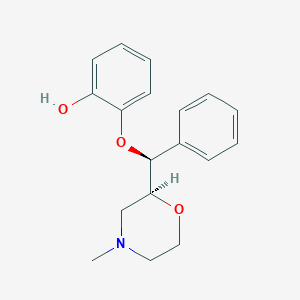
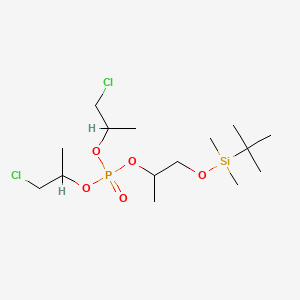
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
